![molecular formula C21H23N3O3S2 B2990355 N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-10-3](/img/structure/B2990355.png)
N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
“N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” is a compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds known as benzo[d]thiazol-5-yl compounds . These compounds have been investigated for their potential use in treating diseases such as Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other disorders involving tau-mediated neurodegeneration .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” can be determined through various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including the compound , have been identified as potent antioxidants. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant properties of thiazoles are particularly beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .
Anti-Inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of thiazole compounds are well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain. This makes them valuable in the development of new treatments for conditions like arthritis and other chronic inflammatory diseases .
Antimicrobial and Antifungal Effects
Thiazole derivatives exhibit significant antimicrobial and antifungal effects. They can disrupt the cell wall synthesis of bacteria and fungi, leading to cell death. This property is crucial for the development of new antibiotics and antifungal agents, especially in the face of increasing antibiotic resistance .
Antitumor and Cytotoxic Activities
Research has shown that thiazole derivatives can have antitumor and cytotoxic effects. They can interfere with the replication of cancer cells and induce apoptosis, which is the programmed cell death. These findings are promising for cancer therapy, particularly for drug-resistant forms of cancer .
Neuroprotective Properties
Thiazole compounds have demonstrated neuroprotective properties, which are essential in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. They can protect neuronal cells from damage and improve cognitive functions, offering hope for patients suffering from these debilitating conditions .
Antiviral and Anti-HIV Activities
The structure of thiazole derivatives allows them to inhibit the replication of viruses, including HIV. By interfering with viral enzymes or blocking the entry of viruses into host cells, these compounds can be effective in the treatment of viral infections and are a focus of anti-HIV drug development .
Mechanism of Action
Target of Action
The primary target of N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from serine and threonine residues in proteins. This process is crucial for the regulation of protein function and cellular processes .
Mode of Action
N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide acts as an inhibitor of OGA . By inhibiting OGA, it prevents the removal of O-GlcNAc from proteins, thereby affecting the function of these proteins .
Biochemical Pathways
The inhibition of OGA by N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide affects the tau protein . Tau protein is involved in the stabilization of microtubules in neurons. When tau is hyperphosphorylated, it can aggregate into pathological forms, leading to neurodegenerative disorders . By inhibiting OGA, this compound can limit tau hyperphosphorylation and aggregation .
Result of Action
The inhibition of OGA by N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide can lead to a reduction in tau pathology and dystrophic neurites . This suggests that the compound could potentially slow down neurodegeneration in diseases like Alzheimer’s .
Future Directions
The future directions for the study of “N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” and similar compounds could involve further investigation of their therapeutic potential, particularly in the treatment of neurodegenerative diseases. More research could also be done to optimize their synthesis and improve their efficacy .
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-3-6-18(7-4-14)29(26,27)24-11-9-16(10-12-24)21(25)23-17-5-8-20-19(13-17)22-15(2)28-20/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMFSBLEYNWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide |
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